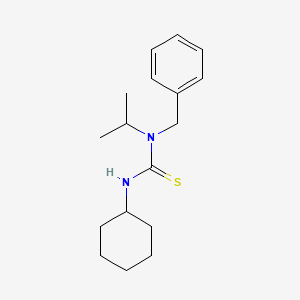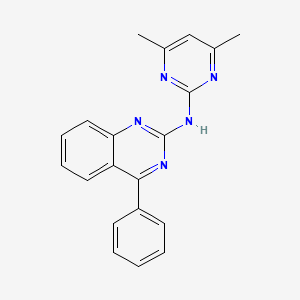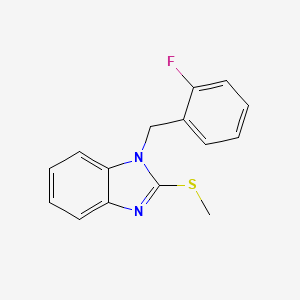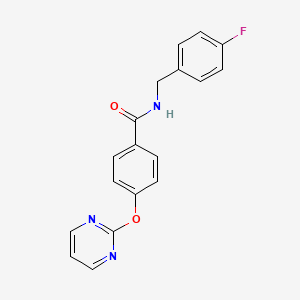![molecular formula C14H21FN4O B5587942 (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)
(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol" often involves multi-step chemical reactions, starting from basic chemical structures to more complex ones. For example, Inagaki et al. (2003) discussed the synthesis of novel fluorinated quinolones bearing a pyrrolidinyl substituent, showing potent antibacterial activity, which shares a similar approach to the synthesis of our compound of interest (Inagaki et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest can be elucidated using various spectroscopic methods and X-ray crystallography. Barakat et al. (2016) utilized these techniques to confirm the molecular structure of a synthesized compound, providing a framework for understanding the molecular structure of "(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol" (Barakat et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to our compound have been explored for their potential in creating new chemical entities with desirable properties. Krow et al. (2011) detailed the synthesis of conformationally constrained derivatives, which could provide insight into the chemical reactivity and potential applications of our compound of interest (Krow et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Structural Relationships
Synthesis Techniques
Novel synthesis techniques for compounds structurally related to (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol have been developed, contributing to advancements in medicinal chemistry. For example, a study discussed the synthesis of fluorinated compounds with potent antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA, PRSP, and VRE (Inagaki et al., 2003).
Structural Activity Relationships (SAR)
Research has been conducted to understand the structure-activity relationships of these compounds, leading to the discovery of molecules with significant antibacterial and antitumor properties (Tomita et al., 2002).
Antimicrobial and Antitumor Applications
Antibacterial Properties
Several studies have demonstrated the potent antibacterial activity of compounds related to (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol. This includes efficacy against Gram-positive bacteria, making them promising candidates for treating resistant bacterial infections (Bouzard et al., 1992).
Antitumor Effects
Some derivatives have shown promise as antitumor agents. For instance, certain 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, structurally similar to the compound , exhibited cytotoxic activity against various tumor cell lines, suggesting potential in cancer treatment (Tomita et al., 2002).
Novel Mechanisms of Action
- Unique Tubulin Inhibition: Research on related triazolopyrimidines showed a unique mechanism of action by promoting tubulin polymerization, distinct from other tubulin-targeting drugs. This opens up new avenues for drug development in cancer therapy (Zhang et al., 2007).
Propiedades
IUPAC Name |
(3R,4R)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O/c1-9-7-19(8-14(9,20)10-4-5-10)13-16-6-11(15)12(17-13)18(2)3/h6,9-10,20H,4-5,7-8H2,1-3H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXZCDUXZGHGK-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C3=NC=C(C(=N3)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C3=NC=C(C(=N3)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)



![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)